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Introduction
In 1973, a pivotal discovery in neuroendocrinology emerged not from a direct search, but as a

serendipitous finding during the quest for the growth hormone-releasing hormone (GHRH).

Researchers Paul Brazeau and Roger Guillemin, at the Salk Institute, were screening sheep

hypothalamic extracts for factors that would stimulate the release of growth hormone (GH) from

cultured pituitary cells.[1] Instead, they identified a potent inhibitor of GH secretion.[1][2] This

14-amino acid peptide was named somatostatin, derived from the Greek words soma (body)

and statin (to stop). This guide provides an in-depth technical overview of the discovery and

initial characterization of Somatostatin-14 (SST-14), detailing the experimental protocols that

were instrumental in its isolation, sequencing, and the initial elucidation of its biological

functions and mechanism of action.

The Discovery of Somatostatin-14
The journey to isolate Somatostatin-14 was a multi-step process involving the large-scale

processing of ovine hypothalamic tissue. The initial observation of an inhibitory factor in

hypothalamic extracts spurred a rigorous purification effort to isolate and identify the

responsible molecule.
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Figure 1: Experimental workflow for the discovery and characterization of Somatostatin-14.

Experimental Protocols
The following sections detail the key experimental methodologies employed in the initial

discovery and characterization of Somatostatin-14.

Isolation and Purification of Somatostatin-14 from Ovine
Hypothalamus
The isolation of Somatostatin-14 from approximately 490,000 sheep hypothalamic fragments

was a meticulous process involving several key steps.[1]

1. Tissue Extraction:

Objective: To extract peptides from the hypothalamic tissue.

Protocol:

The hypothalamic fragments were subjected to an alcohol-chloroform extraction to isolate

peptides and other small molecules.[1]

2. Countercurrent Distribution:

Objective: To achieve an initial separation of the extracted components based on their

differential solubility in two immiscible liquid phases.

Protocol:

The crude extract was subjected to countercurrent distribution, a technique that partitions

compounds between two immiscible solvent phases over a series of tubes. This step

provided the initial fractionation of the hypothalamic peptides.[1]

3. Ion-Exchange Chromatography:

Objective: To separate peptides based on their net charge.
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Protocol:

The partially purified fractions from countercurrent distribution were applied to an ion-

exchange chromatography column.[1]

Peptides were eluted with a gradient of increasing salt concentration, separating them

based on their charge characteristics.

4. Gel Filtration Chromatography:

Objective: To separate molecules based on their size.

Protocol:

Fractions showing inhibitory activity were further purified by gel filtration chromatography.

[1] This technique separates molecules based on their hydrodynamic radius, with larger

molecules eluting first.

5. Partition Chromatography:

Objective: To achieve the final purification of Somatostatin-14.

Protocol:

The final step in the purification cascade was partition chromatography, which separates

molecules based on their differential partitioning between a stationary liquid phase and a

mobile liquid phase.[1] This yielded a highly purified peptide.[1]

Amino Acid Sequencing of Somatostatin-14
The primary structure of the purified peptide was determined using the Edman degradation

method.

Protocol: Edman Degradation

Coupling: The purified peptide was reacted with phenyl isothiocyanate (PITC) under alkaline

conditions. PITC selectively binds to the free N-terminal amino group of the peptide.
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Cleavage: The reaction conditions were shifted to acidic, which cleaves the PITC-bound N-

terminal amino acid from the rest of the peptide chain, forming a thiazolinone derivative.

Conversion and Identification: The thiazolinone derivative was then converted to a more

stable phenylthiohydantoin (PTH)-amino acid, which was identified by chromatography.

Repetition: The remaining peptide, now one amino acid shorter, was subjected to the next

cycle of Edman degradation to identify the subsequent amino acid in the sequence. This

process was repeated until the entire sequence of the 14-amino acid peptide was

determined.

The determined amino acid sequence of ovine Somatostatin-14 was: Ala-Gly-Cys-Lys-Asn-

Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys-OH, with a disulfide bridge between the two cysteine

residues.[2]

Radioimmunoassay (RIA) for Somatostatin-14
To quantify the levels of Somatostatin-14 in biological samples and to assess its inhibition of

hormone secretion, a sensitive radioimmunoassay was developed.

Protocol: Radioimmunoassay

Antiserum Production: Antibodies against Somatostatin-14 were generated by immunizing

rabbits with a conjugate of Somatostatin-14 and a carrier protein.

Radiolabeling: A tyrosine-containing analog of Somatostatin-14 (Tyr1-somatostatin) was

radiolabeled with Iodine-125 (¹²⁵I) using the chloramine-T method.

Competitive Binding: A known amount of ¹²⁵I-labeled Somatostatin-14 and the antiserum

were incubated with either standard concentrations of unlabeled Somatostatin-14 or the

unknown sample. The unlabeled Somatostatin-14 in the standards or sample competes with

the ¹²⁵I-labeled peptide for binding to the limited number of antibody binding sites.

Separation: The antibody-bound (bound fraction) and free (unbound fraction) ¹²⁵I-labeled

Somatostatin-14 were separated.
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Quantification: The radioactivity of the bound fraction was measured using a gamma counter.

A standard curve was generated by plotting the percentage of bound radioactivity against the

concentration of the unlabeled Somatostatin-14 standards. The concentration of

Somatostatin-14 in the unknown samples was then determined by interpolating their

percentage of bound radioactivity on the standard curve.

Initial Characterization of Somatostatin-14's
Biological Activity
The primary biological activity that led to the discovery of Somatostatin-14 was its potent

inhibition of growth hormone secretion from cultured rat anterior pituitary cells.[2] Subsequent

studies quickly revealed that its inhibitory actions were not limited to GH.

Quantitative Data on the Inhibitory Effects of
Somatostatin-14

Target Hormone Experimental System Observation

Growth Hormone (GH)
Cultured rat anterior pituitary

cells

Potent inhibition of both basal

and stimulated GH release.[2]

In vivo (rats)

A 400 ng dose administered in

vivo resulted in significant

inhibition of GH secretion.[1]

Thyroid-Stimulating Hormone

(TSH)
In vitro and in vivo studies Inhibition of TSH secretion.[3]

Prolactin (PRL) In vitro studies
Inhibition of prolactin secretion.

[3]

Insulin In vivo studies Inhibition of insulin secretion.

Glucagon In vivo studies
Inhibition of glucagon

secretion.

Initial Understanding of the Mechanism of Action
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Early investigations into the mechanism by which Somatostatin-14 exerts its inhibitory effects

pointed towards the involvement of the cyclic adenosine monophosphate (cAMP) signaling

pathway.

Proposed Initial Signaling Pathway of Somatostatin-14
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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